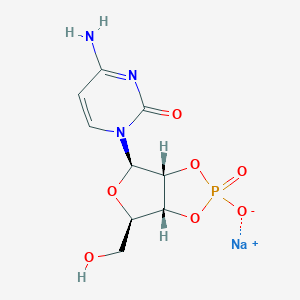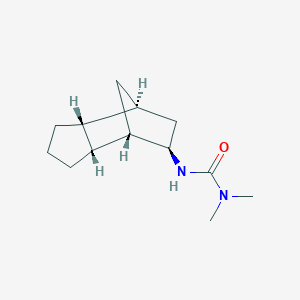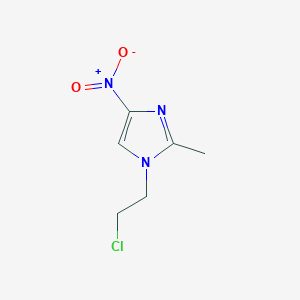
Cytidine, cyclic 2',3'-(hydrogen phosphate), monosodium salt
描述
Cytidine, cyclic 2',3'-(hydrogen phosphate), monosodium salt is a nucleotide compound that has been studied in various contexts, including its molecular structure, interaction with enzymes, and chemical properties. The compound is a derivative of cytidine monophosphate (CMP) and is involved in several biochemical processes.
Synthesis Analysis
The synthesis of cytidine, cyclic 2',3'-(hydrogen phosphate), monosodium salt can be associated with enzymatic reactions. For instance, cytidylate cyclase is an enzyme that catalyzes the conversion of cytidine triphosphate (CTP) to cyclic CMP, which is a related compound. This enzyme has been found in various tissues and has a sharp pH optimum of 7.0-7.5, with activity being stimulated by Fe2+ and Mn2+ ions .
Molecular Structure Analysis
The molecular structure of the sodium salt of cytidine 2',3'-phosphate has been characterized using monoclinic crystals. The structure reveals that the nucleotides are stacked into an antiparallel stranded ribbon with the bases 3.3 angstroms apart. One ribose ring is planar, while the other is puckered, and the phosphorus atoms in the five-membered ester rings are also puckered toward the sugars .
Chemical Reactions Analysis
The hydrolysis of cytidine cyclic 2',3'-phosphate has been studied to understand the nonenzymatic reaction mechanisms. The reaction shows first-order dependence on hydroxide concentration and second-order dependence on hydrogen ion concentration. Bifunctional catalysis by imidazole suggests the involvement of both protonated and neutral forms of the catalyst . Additionally, the equilibrium constant of the hydrolysis reaction has been determined, providing insight into the thermodynamics of the reaction .
Physical and Chemical Properties Analysis
The interaction of cytidine 5'-monophosphate (CMP) with gold surfaces has been studied, indicating that CMP is chemisorbed on the surface at positive potentials. The chemisorption is suggested to occur through the N3 atom of the pyrimidine ring . Furthermore, the hydrated form of sodium cytidine-5'-monophosphate has been crystallized, revealing the presence of two independent anions, four cations, and 13 water molecules in the asymmetric unit .
科学研究应用
“Cytidine 2’,3’-cyclic monophosphate monosodium salt” is used as a model substrate for kinetic analysis of various ribonucleases, especially ribonuclease A . Ribonucleases are enzymes that cleave the phosphodiester bonds of RNA. They play a crucial role in many biological processes, including mRNA decay, rRNA processing, and the maturation of transfer RNAs.
In the context of ribonuclease A, the compound is used to investigate the kinetics of the hydrolysis of cytidine 2’,3’-cyclic phosphate to 3’-CMP . The results of these studies can provide insights into the mechanisms of ribonuclease A and other similar enzymes, which can be useful in fields like biochemistry and molecular biology.
The experimental procedures typically involve preparing a solution of the compound and adding it to a solution containing ribonuclease A. The reaction is then monitored over time, often using techniques like spectrophotometry . The rate of 3’-CMP formation can be used to calculate the kinetic parameters of the reaction.
“Cytidine 2’,3’-cyclic monophosphate monosodium salt” is a cyclic nucleotide that plays a significant role in various biochemical and molecular biology research applications . Here are some additional applications:
-
RNA Metabolism Studies
-
Mechanisms of RNA Splicing
“Cytidine 2’,3’-cyclic monophosphate monosodium salt” is a cyclic nucleotide that plays a significant role in various biochemical and molecular biology research applications . Here are some additional applications:
-
Kinetic Analysis of Ribonucleases
- This compound is used as a model substrate for kinetic analysis of various ribonucleases, especially ribonuclease A . Ribonucleases are enzymes that cleave the phosphodiester bonds of RNA. They play a crucial role in many biological processes, including mRNA decay, rRNA processing, and the maturation of transfer RNAs.
- Experimental procedures typically involve preparing a solution of the compound and adding it to a solution containing ribonuclease A. The reaction is then monitored over time, often using techniques like spectrophotometry . The rate of 3’-CMP formation can be used to calculate the kinetic parameters of the reaction.
-
RNA Splicing and Degradation
- Cytidine 2’,3’-cyclic monophosphate monosodium salt is used to study the mechanisms of RNA splicing and degradation . RNA splicing is a process that removes introns from pre-mRNA molecules and joins exons together to form mature mRNA.
- Experimental procedures might involve incorporating the compound into pre-mRNA molecules and then monitoring the splicing process using techniques like gel electrophoresis and sequencing . The results of these studies can provide insights into the mechanisms of RNA splicing and can have implications for our understanding of gene expression and regulation.
属性
IUPAC Name |
sodium;1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2-oxido-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-4-yl]-4-aminopyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N3O7P.Na/c10-5-1-2-12(9(14)11-5)8-7-6(4(3-13)17-8)18-20(15,16)19-7;/h1-2,4,6-8,13H,3H2,(H,15,16)(H2,10,11,14);/q;+1/p-1/t4-,6-,7-,8-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQOIXCJUYWSZDW-IAIGYFSYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C3C(C(O2)CO)OP(=O)(O3)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@H]3[C@@H]([C@H](O2)CO)OP(=O)(O3)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3NaO7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
633-90-9 (Parent) | |
| Record name | Cytidine, cyclic 2',3'-(hydrogen phosphate), monosodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015718511 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID601035991 | |
| Record name | Cytidine 2':3'-cyclic monophosphate monosodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601035991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclic cytidylic acid | |
CAS RN |
15718-51-1 | |
| Record name | Cytidine, cyclic 2',3'-(hydrogen phosphate), monosodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015718511 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cytidine 2':3'-cyclic monophosphate monosodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601035991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cytidine, cyclic 2',3'-(hydrogen phosphate), monosodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.179 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![7-Chloro-3-MethylBenzo[B]Thiophene](/img/structure/B97379.png)




